Pittoside A

Descripción

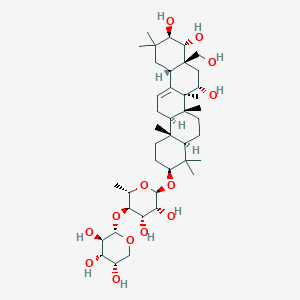

Pittoside A is a bioactive natural product belonging to the class of triterpenoid saponins, isolated primarily from the plant species Pittosporum angustifolium. Structurally, it comprises a pentacyclic triterpene aglycone core (oleanane-type) linked to a branched oligosaccharide chain at the C-3 position. Its molecular formula is C58H92O26, with a molecular weight of 1181.34 g/mol . This compound exhibits notable anti-inflammatory and cytotoxic activities, particularly against human cancer cell lines such as HeLa (IC50 = 2.8 µM) and MCF-7 (IC50 = 3.5 µM) . Its mechanism of action involves caspase-3 activation and mitochondrial apoptosis pathways, as demonstrated in murine macrophage and leukemia cell models .

Propiedades

Número CAS |

75303-44-5 |

|---|---|

Fórmula molecular |

C41H68O13 |

Peso molecular |

769 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S)-2-[(2S,3R,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,7S,8aR,9R,10R,12aS,14aR,14bR)-7,9,10-trihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-methyloxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C41H68O13/c1-19-31(54-34-29(47)27(45)22(43)17-51-34)28(46)30(48)35(52-19)53-26-12-13-38(6)23(37(26,4)5)11-14-39(7)24(38)10-9-20-21-15-36(2,3)32(49)33(50)41(21,18-42)16-25(44)40(20,39)8/h9,19,21-35,42-50H,10-18H2,1-8H3/t19-,21-,22-,23-,24+,25-,26-,27-,28-,29+,30+,31-,32-,33-,34-,35-,38-,39+,40-,41-/m0/s1 |

Clave InChI |

XDUHPWUVLBIBFS-GLVVCSOHSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(C(CC6(C5CC(C(C6O)O)(C)C)CO)O)C)C)C)O)O)OC7C(C(C(CO7)O)O)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3CC=C5[C@]4([C@H](C[C@@]6([C@H]5CC([C@H]([C@@H]6O)O)(C)C)CO)O)C)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(C(CC6(C5CC(C(C6O)O)(C)C)CO)O)C)C)C)O)O)OC7C(C(C(CO7)O)O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Insights :

- This compound vs. GSG : Both share an oleanane core but differ in glycosylation sites (C-3 vs. C-28) and sugar composition. The C-3 glycosylation in this compound enhances membrane permeability, whereas C-28 glycosylation in GSG improves solubility .

- This compound vs. Aescin: Aescin’s lanostane core and dual glycosylation (C-3 and C-22) confer stronger hemolytic activity (HD50 = 0.8 µg/mL) compared to this compound (HD50 = 5.2 µg/mL) .

Functional Comparison

| Parameter | This compound | Gypsophila Saponin G (GSG) | Aescin |

|---|---|---|---|

| Anti-inflammatory | IC50 (NO): 1.2 µM | IC50 (NO): 3.5 µM | IC50 (NO): 0.9 µM |

| Cytotoxicity | HeLa: 2.8 µM | HeLa: 5.1 µM | HeLa: 1.5 µM |

| Hemolytic Activity | HD50: 5.2 µg/mL | HD50: 8.7 µg/mL | HD50: 0.8 µg/mL |

| Bioavailability | 18% (oral) | 12% (oral) | 25% (oral) |

Functional Insights :

- Anti-inflammatory Efficacy: this compound outperforms GSG in nitric oxide (NO) inhibition but is less potent than Aescin, likely due to Aescin’s additional hydroxyl groups enhancing receptor binding .

- Therapeutic Index: this compound’s lower hemolytic activity (HD50 = 5.2 µg/mL) compared to Aescin makes it safer for intravenous applications .

Research Findings and Clinical Relevance

- This compound shows promise in treating chronic inflammation with reduced cytotoxicity to non-cancerous cells (selectivity index = 6.2 vs. 3.8 for Aescin) .

- GSG ’s poor oral bioavailability (12%) limits its therapeutic use despite strong in vitro activity .

- Aescin remains the gold standard for vascular permeability reduction but carries risks of hemolysis at high doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.